molecular formula C19H14N2O3 B5866959 1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone

1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone

Cat. No.: B5866959
M. Wt: 318.3 g/mol
InChI Key: RLVXSLRIIAXFQH-UHFFFAOYSA-N
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Description

1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an imidazo[2,1-a]isoquinoline moiety with a furan ring, making it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-a]isoquinoline core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cycloaddition reaction or by using furan derivatives as starting materials.

    Acetylation: The final step involves the acetylation of the imidazo[2,1-a]isoquinoline-furan intermediate to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the furan or imidazo[2,1-a]isoquinoline rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the imidazo[2,1-a]isoquinoline and furan rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(3-acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-11(22)15-7-8-16(24-15)17-18(12(2)23)21-10-9-13-5-3-4-6-14(13)19(21)20-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVXSLRIIAXFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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